A Comprehensive Guide to the Physicochemical Characterization of (2-Fluoro-4-nitrophenoxy)acetic Acid
A Comprehensive Guide to the Physicochemical Characterization of (2-Fluoro-4-nitrophenoxy)acetic Acid
Introduction
(2-Fluoro-4-nitrophenoxy)acetic acid is a substituted phenoxyacetic acid derivative. Compounds within this structural class are significant as intermediates and active molecules in pharmaceuticals and agrochemicals. The presence of a fluorine atom can profoundly alter a molecule's metabolic stability, binding affinity, and lipophilicity, while the nitro group serves as a key chromophore and a versatile chemical handle for further synthetic transformations. For drug development professionals and researchers, a thorough and robust physicochemical characterization is not merely a procedural step; it is the foundational bedrock upon which all subsequent research, from formulation to preclinical evaluation, is built. An incomplete or inaccurate profile can lead to costly and time-consuming failures in later stages of development.
This technical guide provides a comprehensive framework for the systematic characterization of (2-Fluoro-4-nitrophenoxy)acetic acid. Moving beyond a simple checklist of tests, this document delves into the causality behind methodological choices, outlining self-validating protocols designed to ensure data integrity. The aim is to equip researchers with the strategic insights needed to generate a complete, reliable, and submission-ready data package for this important chemical entity.
Section 1: Identity and Structural Elucidation
The first principle of characterization is to unequivocally confirm the chemical structure. This involves a multi-technique approach where each method provides a unique and complementary piece of the structural puzzle.
Spectroscopic Confirmation
Spectroscopy is the cornerstone of structural elucidation, providing direct insight into the molecular framework and functional groups.
1.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structure determination in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential.
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Expertise & Rationale: ¹H NMR confirms the proton framework and their connectivity through spin-spin coupling. ¹³C NMR provides a map of the carbon skeleton. For this specific molecule, ¹⁹F NMR is critically important; it offers a highly sensitive and specific signal for the fluorine atom in a spectral region free from other interferences, making it an excellent tool for identity and purity checks.[1]
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Experimental Protocol: NMR Analysis
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Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic proton.
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¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Expected signals would include three distinct aromatic protons with complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling, a singlet for the methylene (-CH₂-) protons of the acetic acid moiety, and a broad singlet for the carboxylic acid proton (-COOH), which will be exchangeable with D₂O.
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¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Expect to observe eight distinct carbon signals corresponding to the carbonyl carbon, the methylene carbon, and the six aromatic carbons. The aromatic carbon signals will exhibit splitting due to carbon-fluorine coupling (¹JCF, ²JCF, etc.), which is highly diagnostic.
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¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. A single resonance is expected, and its chemical shift is highly indicative of the electronic environment around the fluorine atom.
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Data Validation: The integration of the ¹H NMR signals should correspond to the number of protons in the structure. The observed chemical shifts and coupling constants in all spectra must be consistent with the proposed structure of (2-Fluoro-4-nitrophenoxy)acetic acid.
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1.1.2 Mass Spectrometry (MS)
MS provides the exact molecular weight of the compound, serving as a primary validation of its elemental composition.
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Expertise & Rationale: High-resolution mass spectrometry (HRMS) is preferred over nominal mass as it can determine the molecular mass with sufficient accuracy (typically <5 ppm) to confirm a unique molecular formula. Coupling MS with a chromatographic inlet like HPLC (LC-MS) is the industry standard, as it separates the analyte from potential impurities before detection, ensuring the measured mass corresponds to the compound of interest.
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Experimental Protocol: HPLC-MS Analysis
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Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a mobile phase-compatible solvent, such as a 50:50 mixture of acetonitrile and water.
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Chromatography: Utilize a reversed-phase C18 column with a gradient elution. A typical mobile phase system would be (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. The formic acid is crucial for promoting ionization.
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MS Detection: Use an electrospray ionization (ESI) source, which is well-suited for polar molecules containing acidic protons. Acquire data in both positive and negative ion modes.
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Data Validation: In negative ion mode, the primary ion observed should correspond to the deprotonated molecule [M-H]⁻. In positive ion mode, adducts such as [M+H]⁺ and [M+Na]⁺ may be observed.[2] The measured exact mass of the most abundant ion should be within 5 ppm of the theoretical calculated mass for C₈H₆FNO₅.
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1.1.3 Infrared (IR) and UV-Vis Spectroscopy
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Expertise & Rationale: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The nitro-aromatic system provides a strong chromophore, making UV-Vis spectrophotometry a simple, robust method for quantification in non-complex matrices.[3]
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Protocol Summary:
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IR (ATR): Acquire a spectrum on the solid sample. Look for characteristic absorption bands: a broad O-H stretch (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), asymmetric and symmetric NO₂ stretches (~1520 and ~1340 cm⁻¹), a C-O-C ether stretch (~1250 cm⁻¹), and a C-F stretch (~1200 cm⁻¹).
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UV-Vis: Dissolve the sample in a UV-transparent solvent (e.g., methanol or acetonitrile) to prepare a stock solution. Perform serial dilutions and record the absorbance spectrum to determine the wavelength of maximum absorbance (λmax). Use this wavelength for quantitative analysis based on the Beer-Lambert law.
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Section 2: Purity Assessment and Impurity Profiling
Establishing the purity of a compound is paramount for its use in any research or development setting.
High-Performance Liquid Chromatography (HPLC)
HPLC is the definitive technique for determining the purity of non-volatile organic compounds. A properly developed and validated method can separate the main component from process-related impurities and degradation products.
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Expertise & Rationale: A reversed-phase HPLC method with UV detection is the most suitable approach.[3] The use of a C18 stationary phase provides excellent retention for the aromatic ring. An acidic modifier in the mobile phase is essential to keep the carboxylic acid in its neutral, protonated form, which prevents peak tailing and ensures reproducible retention.[4] This setup constitutes a "stability-indicating method," capable of resolving the active compound from potential degradants.
Caption: Workflow for HPLC Purity Determination.
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Experimental Protocol: Purity by Reversed-Phase HPLC
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Instrumentation & Conditions:
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Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[4]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: 30% B to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
-
Detection: UV at the predetermined λmax (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Accurately prepare a sample solution at a concentration of approximately 0.5 mg/mL in a 50:50 acetonitrile/water diluent.
-
System Suitability: Perform five replicate injections of the sample solution. The relative standard deviation (RSD) for the peak area of the main component should be less than 2.0%.
-
Analysis & Calculation: Inject the sample solution. Integrate all peaks detected. Calculate the purity using the area normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
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Section 3: Physical and Thermal Properties
These properties are critical for understanding the compound's behavior during handling, storage, and formulation.
Physical State and Solubility
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Expertise & Rationale: A qualitative and quantitative understanding of solubility is essential for selecting appropriate solvents for synthesis, purification, and formulation. The molecule's structure suggests it will be a solid with poor aqueous solubility at neutral pH but improved solubility in organic solvents and aqueous bases.
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Experimental Protocol: Solubility Assessment
-
Appearance: Visually inspect the solid material under magnification and record its color and morphology (e.g., white crystalline solid).
-
Qualitative Solubility: To 1 mL of various solvents (e.g., water, methanol, acetone, dichloromethane, 0.1 N NaOH) in separate vials, add small, incremental amounts of the sample until it no longer dissolves. Classify as freely soluble, soluble, sparingly soluble, or insoluble.
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Quantitative Solubility (Shake-Flask Method): Prepare a supersaturated suspension of the compound in a chosen solvent (e.g., water, phosphate buffer pH 7.4). Agitate at a constant temperature for 24 hours to reach equilibrium. Filter the suspension, and quantify the concentration of the dissolved compound in the filtrate using the previously developed HPLC method.
-
Thermal Analysis (DSC & TGA)
-
Expertise & Rationale: Differential Scanning Calorimetry (DSC) is used to determine the melting point and assess purity via the shape of the melting endotherm. Thermogravimetric Analysis (TGA) evaluates thermal stability by measuring mass loss as a function of temperature. For fluorinated carboxylic acids, thermal decomposition can begin with decarboxylation.[5][6]
Caption: Workflow for Thermal Properties Analysis.
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Experimental Protocol: Thermal Analysis
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Sample Preparation: Accurately weigh 2-5 mg of the sample into an appropriate aluminum pan (vented for TGA, sealed for DSC).
-
TGA Analysis: Heat the sample from 30 °C to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere. Record the mass loss as a function of temperature. The onset temperature of significant mass loss indicates the beginning of thermal decomposition.
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DSC Analysis: Heat the sample from 30 °C to a temperature approximately 20 °C above the melting point at a rate of 10 °C/min under a nitrogen atmosphere. The onset of the large endothermic peak corresponds to the melting point. The sharpness of the peak is an indicator of purity.
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Data Summary
All quantitative data should be collated into a summary table for a clear and concise overview of the compound's physicochemical profile.
| Parameter | Method | Expected/Hypothetical Value | Reference |
| Identity | |||
| Molecular Formula | --- | C₈H₆FNO₅ | [7] |
| Molecular Weight | --- | 215.14 g/mol | [7] |
| Exact Mass [M-H]⁻ | HPLC-HRMS | 214.0157 | Calculated |
| Physical Properties | |||
| Appearance | Visual Inspection | Crystalline Solid | [8] |
| Melting Point | DSC | 150 - 180 °C (Predicted Range) | [9][10] |
| Solubility (Water) | Shake-Flask HPLC | Low (e.g., < 0.1 mg/mL) | [11] |
| Solubility (Methanol) | Visual | Soluble | [12] |
| Spectroscopic Data | |||
| λmax | UV-Vis | ~250-280 nm (in Methanol) | [3][4] |
| Purity | |||
| Purity | HPLC (Area %) | ≥ 98.0% | [3] |
| Thermal Stability | |||
| Decomposition Onset | TGA | > 200 °C | [5] |
Conclusion
The comprehensive physicochemical characterization of (2-Fluoro-4-nitrophenoxy)acetic acid requires a synergistic application of spectroscopic, chromatographic, and thermal analysis techniques. By following the structured, rationale-driven protocols outlined in this guide, researchers can establish a definitive profile of the molecule's identity, purity, and physical properties. This high-quality data package is indispensable for ensuring reproducibility in scientific investigations and is a critical component for advancing any compound through the drug discovery and development pipeline.
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